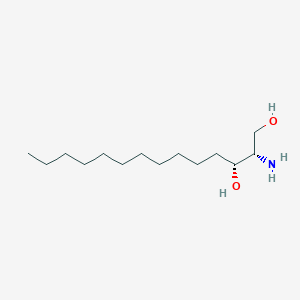
Tetradecasphinganine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecasphinganine is a sphingoid obtained by formal hydrogenation of the C=C bond of tetradecasphingosine It is a sphingoid and an aminodiol. It is a conjugate base of a this compound(1+).
Applications De Recherche Scientifique
Biological Significance
Tetradecasphinganine is a precursor in the synthesis of complex sphingolipids, which play crucial roles in cellular signaling, membrane structure, and the regulation of apoptosis. Its derivatives are involved in various physiological processes, including:
- Cell Growth and Differentiation : Sphingolipids derived from this compound are essential for cell proliferation and differentiation.
- Signal Transduction : They participate in signaling pathways that regulate immune responses and inflammation.
Cancer Research
Recent studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance:
- Case Study : A study demonstrated that this compound derivatives could induce apoptosis in HepG2 liver cancer cells, highlighting their potential as therapeutic agents in hepatocellular carcinoma (HCC) treatment .
Neuroprotection
This compound and its metabolites have been studied for their neuroprotective properties. They may help in:
- Alzheimer's Disease : Research suggests that sphingolipid metabolism is altered in Alzheimer's disease, with this compound potentially playing a role in neuroprotection .
Drug Development
The unique properties of this compound make it a candidate for developing novel pharmaceuticals:
Biomaterials
This compound can be utilized in creating biocompatible materials:
- Case Study : Research into sphingolipid-based biomaterials shows promise for tissue engineering applications due to their biocompatibility and ability to promote cell adhesion .
Detection Methods
The detection of this compound is crucial for understanding its biological roles:
- Chromatographic Techniques : Advanced chromatographic methods are employed to quantify this compound levels in biological samples, aiding in research related to metabolic disorders .
Research Findings Summary Table
Propriétés
Formule moléculaire |
C14H31NO2 |
|---|---|
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
(2S,3R)-2-aminotetradecane-1,3-diol |
InChI |
InChI=1S/C14H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)13(15)12-16/h13-14,16-17H,2-12,15H2,1H3/t13-,14+/m0/s1 |
Clé InChI |
JDTJDLPFECSKQJ-UONOGXRCSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H]([C@H](CO)N)O |
SMILES canonique |
CCCCCCCCCCCC(C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















